molecular formula C11H7ClOS B078452 O-2-Naphthyl chlorothioformate CAS No. 10506-37-3

O-2-Naphthyl chlorothioformate

Cat. No. B078452
CAS RN: 10506-37-3
M. Wt: 222.69 g/mol
InChI Key: INFPIPCTRVDPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"O-2-Naphthyl chlorothioformate" appears to be a specialized chemical reagent, potentially used in organic synthesis and chemical modifications. It belongs to the broader class of chlorothioformates, compounds known for their reactivity and utility in synthesizing other complex molecules.

Synthesis Analysis

While specific synthesis routes for "O-2-Naphthyl chlorothioformate" are not directly available, related compounds such as ethyl chlorothioformate have been studied, providing insights into possible synthetic approaches. Ethyl chlorothioformate's structure was elucidated through X-ray diffraction analysis, highlighting a preference for the synperiplanar conformation with respect to the C=O double bond and the S-C single bond, and a gauche orientation of the ethyl group (Rodríguez Pirani et al., 2011).

Molecular Structure Analysis

For molecules within this class, conformational preferences are influenced by resonance and hyperconjugation interactions, as demonstrated in studies on chlorothioformate species. These interactions dictate the equilibrium between syn and anti conformations, significantly affected by the electronegativity of substituents (Rodríguez Pirani et al., 2011).

Chemical Reactions and Properties

The reactivity of naphthyl radicals with molecular oxygen has been thoroughly investigated, providing insight into the potential reactivity of naphthyl chlorothioformate compounds. These studies reveal complex reaction pathways, including barrierless addition of O2 to radical sites and subsequent formation of various oxidative products (Zhou et al., 2012).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns can significantly influence the reactivity and application of these compounds. For instance, studies on related naphthyl compounds reveal intricate hydrogen bonding networks and stacking interactions crucial for their structural stability (Pang et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity with nucleophiles and electrophiles, play a vital role in the application of chlorothioformate compounds. For example, the synthesis and chiral recognition ability of related compounds, such as O-ethyl (2-naphthyl)phosphonothioic acid, underscore the importance of structural features in determining chemical behavior and application potential (Kobayashi et al., 2006).

Scientific Research Applications

Electrochemical Oxidation and Environmental Applications

Research into the electrochemical oxidation of 2-naphthol, a compound structurally related to O-2-Naphthyl chlorothioformate, demonstrates its potential in environmental remediation. Studies show that the electrochemical oxidation mediated by active chlorine generated in situ on specific oxide electrodes can lead to the complete mineralization of 2-naphthol, suggesting a method for treating contaminated water (Panizza & Cerisola, 2003). This process could be adapted for compounds like O-2-Naphthyl chlorothioformate, highlighting its potential for environmental cleanup efforts.

Analytical Chemistry and Chromatography

In analytical chemistry, the study of naphthenic acids species using advanced chromatography techniques, such as Ultra Performance Liquid Chromatography Ion Mobility Time-of-Flight Mass Spectrometry (UPLC-IM-TOFMS), can be relevant to understanding the behavior and characteristics of complex compounds like O-2-Naphthyl chlorothioformate. Research in this area has improved the analysis of complex mixtures and could be applied to study the environmental fate and behavior of chlorothioformate esters (Huang, McPhedran, & Gamal El-Din, 2015).

Organic Synthesis and Catalysis

Studies on the synthesis and reactivity of chloroformate and chlorothioformate esters provide insights into the applications of O-2-Naphthyl chlorothioformate in organic synthesis. For instance, β-Naphthyl chlorothionoformate has been identified as a powerful dealkylating agent, suggesting that similar compounds could be utilized in synthesizing organic molecules or modifying chemical structures for research purposes (Ghotbi, Baradarani, & Sheikh, 2012).

Materials Science and Polymer Research

The catalytic and oxidative properties of compounds related to O-2-Naphthyl chlorothioformate have implications in materials science, particularly in the modification of polymers and the development of new materials. Research on the laccase-catalyzed oxidation of naphthol in the presence of soluble polymers highlights the potential for using enzymatic reactions to modify material properties or to catalyze reactions in environmentally friendly ways (Kulys, Vidžiūnaitė, & Schneider, 2003).

Photocatalysis and Degradation Studies

Research into the photocatalytic degradation of chemical compounds on polymer surfaces doped with singlet oxygen generators provides a foundation for understanding the potential environmental and industrial applications of O-2-Naphthyl chlorothioformate. Such studies demonstrate the utility of photocatalytic processes in degrading pollutants or modifying chemical compounds on surfaces, offering a route for the development of self-cleaning materials or environmental decontamination technologies (Gephart, Coneski, & Wynne, 2013).

Safety And Hazards

O-2-Naphthyl chlorothioformate is classified as a hazardous substance. It is recommended to handle it with care and use personal protective equipment .

properties

IUPAC Name

O-naphthalen-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFPIPCTRVDPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146934
Record name O-2-Naphthyl chlorothioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-2-Naphthyl chlorothioformate

CAS RN

10506-37-3
Record name Carbonochloridothioic acid, O-2-naphthalenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10506-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-2-Naphthyl chlorothioformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010506373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-2-Naphthyl chlorothioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-2-naphthyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-2-Naphthyl chlorothioformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6L7YU9JEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.